molecular formula C13H15BrN2O2 B6497444 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952809-55-1

4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B6497444
CAS No.: 952809-55-1
M. Wt: 311.17 g/mol
InChI Key: UEWNDHGPTBJUTC-UHFFFAOYSA-N
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Description

4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzoyl group attached to a dimethylpiperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromobenzoic acid and 3,3-dimethylpiperazine.

    Formation of 3-bromobenzoyl chloride: 3-bromobenzoic acid is converted to 3-bromobenzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.

    Acylation Reaction: The 3-bromobenzoyl chloride is then reacted with 3,3-dimethylpiperazine in the presence of a base such as triethylamine or pyridine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group in the piperazinone ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperazinones with various functional groups replacing the bromine atom.

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: Products include dehalogenated or reduced piperazinones.

Scientific Research Applications

4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural modifications.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4-(3-bromobenzoyl)morpholine: Similar in structure but with a morpholine ring instead of a piperazine ring.

    3-bromobenzoyl chloride: A precursor in the synthesis of 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one.

    3,3-dimethylpiperazine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both a bromobenzoyl group and a dimethylpiperazinone ring, which confer specific chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2)12(18)15-6-7-16(13)11(17)9-4-3-5-10(14)8-9/h3-5,8H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWNDHGPTBJUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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